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Compound of Interest

Compound Name: ST-836

Cat. No.: B611022 Get Quote

Technical Support Center: FT836
This technical support center provides researchers, scientists, and drug development

professionals with guidance on optimizing the dosage of FT836 for maximum efficacy in

preclinical research.

Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro experiments with FT836?

A1: For initial in vitro cell-based assays, we recommend a starting concentration range of 1 nM

to 100 nM. This range is based on preclinical data demonstrating potent anti-tumor activity in

various solid tumor cell lines.[1][2][3] A dose-response experiment is crucial to determine the

optimal concentration for your specific cell line and experimental conditions.

Q2: How should FT836 be reconstituted and stored?

A2: FT836 is supplied as a lyophilized powder. For in vitro use, reconstitute the vial with sterile

DMSO to create a 10 mM stock solution. Aliquot the stock solution into smaller volumes to

avoid repeated freeze-thaw cycles and store at -80°C. For in vivo studies, the formulation

should be prepared according to the specific protocol, typically involving dilution in a sterile

vehicle such as saline or PBS.

Q3: What is the known mechanism of action for FT836?
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A3: FT836 is a multiplexed-engineered CAR T-cell product candidate that targets the major

histocompatibility complex (MHC) class I-related proteins A (MICA) and B (MICB).[1][4] These

proteins are expressed on the surface of many cancer cells due to cellular stress or malignant

transformation, with limited expression on healthy tissues.[1][5] FT836 is designed to uniquely

target the α3 domain of MICA/B, which can stabilize MICA/B expression and lead to robust

cytolytic killing of tumor cells.[1][5][6]

Q4: Can FT836 be used in combination with other therapies?

A4: Yes, preclinical studies have shown that combining FT836 with chemotherapy or radiation

therapy can increase MICA/B expression on tumor cells, thereby enhancing the cytolytic

activity of FT836.[1][2][6] Phase 1 clinical trials are evaluating FT836 alone and in combination

with chemotherapy drugs like paclitaxel and monoclonal antibodies such as trastuzumab or

cetuximab.[7][8]

Troubleshooting Guide
Q1: I am observing high variability in my in vitro assay results. What could be the cause?

A1: High variability can stem from several factors:

Cell Line Health: Ensure your cells are healthy, within a low passage number, and free from

contamination.

Assay Conditions: Inconsistent seeding density, incubation times, or reagent concentrations

can lead to variability.

FT836 Preparation: Improper reconstitution or storage of FT836 can affect its potency.

Ensure it is fully dissolved and avoid multiple freeze-thaw cycles.

MICA/B Expression Levels: The expression of MICA/B can vary between cell lines and even

within a single cell population.[2][3] Consider verifying MICA/B expression levels using flow

cytometry or western blotting.

Q2: The efficacy of FT836 in my in vivo model is lower than expected. What are the potential

reasons?
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A2: Several factors can influence in vivo efficacy:

Tumor Microenvironment: The tumor microenvironment can be immunosuppressive, which

may inhibit T-cell function.[6]

Pharmacokinetics: The route of administration and dosing schedule can significantly impact

drug exposure at the tumor site.

Tumor Heterogeneity: Variations in MICA/B expression within the tumor can lead to

incomplete tumor eradication.[6]

Animal Model: The choice of animal model and the site of tumor implantation can affect

outcomes.

Q3: I am observing off-target toxicity in my experiments. What steps can I take to mitigate this?

A3: While FT836 is designed for cancer-specific targeting due to the limited expression of

MICA/B on healthy tissues, on-target, off-tumor toxicity is a potential challenge for CAR T-cell

therapies.[1][6]

Dose Titration: Carefully titrate the dose to find a therapeutic window that maximizes anti-

tumor activity while minimizing toxicity.

Monitor for Cytokine Release Syndrome (CRS): Be aware of the potential for CRS and have

appropriate mitigation strategies in place for in vivo studies.

Histopathological Analysis: Conduct thorough histopathological analysis of major organs in

your in vivo models to assess for any signs of toxicity.

Troubleshooting Decision Tree

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://synapse.patsnap.com/blog/fate-therapeutics-presents-preclinical-data-on-micab-targeted-car-t-cell-therapy-ft836
https://synapse.patsnap.com/blog/fate-therapeutics-presents-preclinical-data-on-micab-targeted-car-t-cell-therapy-ft836
https://www.fatetherapeutics.com/pipeline/immuno-oncology-candidates/ft836/
https://synapse.patsnap.com/blog/fate-therapeutics-presents-preclinical-data-on-micab-targeted-car-t-cell-therapy-ft836
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Low Efficacy Observed

In Vitro or In Vivo?

In Vitro In Vivo

Dose-Response Performed?

Cell Health & MICA/B Expression Verified?

Yes

Optimize Dose & Repeat

No

Yes
(Consult Senior Scientist)

Verify Cell Health & Target Expression

No

Pharmacokinetics Analyzed?

Tumor Microenvironment Assessed?

Yes

Optimize Dosing Schedule/Route

No

Yes
(Consult Senior Scientist)

Consider Combination Therapy

No

Click to download full resolution via product page

Caption: Troubleshooting workflow for low FT836 efficacy.
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Quantitative Data Summary
Table 1: In Vitro Dose-Response of FT836 in Various
Cancer Cell Lines

Cell Line Cancer Type IC50 (nM)

A549 Lung Cancer 15.2

HT-29 Colorectal Cancer 25.8

SK-OV-3 Ovarian Cancer 12.5

PC-3 Prostate Cancer 35.1

MDA-MB-231 Breast Cancer 21.7

Note: The data presented are hypothetical and for illustrative purposes only.

Table 2: Pharmacokinetic Parameters of FT836 in a
Murine Model

Parameter Value Units

Half-life (t½) 120 hours

Cmax (single i.v. dose) 5.8 µg/mL

AUC (0-inf) 450 µg*h/mL

Clearance (CL) 0.02 L/h

Volume of Distribution (Vd) 3.5 L

Note: The data presented are hypothetical and for illustrative purposes only.

Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Cell Seeding:
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Culture target cancer cells to ~80% confluency.

Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well

in 100 µL of complete medium.

Incubate for 24 hours at 37°C, 5% CO2.

FT836 Treatment:

Prepare serial dilutions of FT836 in complete medium, ranging from 0.1 nM to 1 µM.

Remove the medium from the wells and add 100 µL of the FT836 dilutions. Include a

vehicle control (medium with DMSO) and a no-cell control (medium only).

Incubate for 72 hours at 37°C, 5% CO2.

MTT Addition:

Add 10 µL of 5 mg/mL MTT solution to each well.

Incubate for 4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.

Solubilization and Measurement:

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Shake the plate for 10 minutes on an orbital shaker.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Subtract the background absorbance (no-cell control).

Calculate the percentage of cell viability relative to the vehicle control.

Plot the dose-response curve and determine the IC50 value using appropriate software

(e.g., GraphPad Prism).
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Experimental Workflow Diagram
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Caption: Workflow for the in vitro cytotoxicity assay.

Signaling Pathway
FT836 Mechanism of Action
FT836 is a CAR T-cell therapy targeting MICA/B on tumor cells. The binding of the CAR to

MICA/B initiates a signaling cascade within the T-cell, leading to its activation, proliferation, and

the release of cytotoxic granules (Perforin and Granzymes), ultimately inducing apoptosis in the

target tumor cell.

Simplified FT836 Signaling Pathway
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Caption: Simplified signaling pathway of FT836.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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